N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide

Catalog No.
S13021673
CAS No.
798557-93-4
M.F
C29H51NO3
M. Wt
461.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide

CAS Number

798557-93-4

Product Name

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide

IUPAC Name

N-dodecyl-11-(2-hydroxyphenoxy)undecanamide

Molecular Formula

C29H51NO3

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C29H51NO3/c1-2-3-4-5-6-7-9-12-15-20-25-30-29(32)24-17-14-11-8-10-13-16-21-26-33-28-23-19-18-22-27(28)31/h18-19,22-23,31H,2-17,20-21,24-26H2,1H3,(H,30,32)

InChI Key

WRXYSKRBOKCFQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1O

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide is a synthetic compound characterized by its hydrophobic dodecyl chain and a hydrophilic 2-hydroxyphenoxy group. This compound can be classified as an amide, which is formed by the reaction between a carboxylic acid and an amine. The presence of the long dodecyl chain contributes to its surfactant properties, while the hydroxyl and phenoxy groups enhance its solubility in polar solvents.

The molecular formula of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide is C_{23}H_{37}NO_2, and it has a molecular weight of approximately 365.56 g/mol. The compound's structure includes a long aliphatic chain that provides lipophilicity, making it useful in various applications, particularly in formulations requiring surfactants.

Typical of amides and phenolic compounds:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
    RCONHR +H2ORCOOH+R NH2\text{RCONHR }+H_2O\rightarrow \text{RCOOH}+\text{R NH}_2
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+H_2O
  • Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
  • Substitution Reactions: The phenolic hydroxyl group can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide exhibits various biological activities, primarily due to its surfactant properties and interaction with biological membranes. Its amphiphilic nature allows it to disrupt lipid bilayers, which can lead to cytotoxic effects on certain cell types.

Additionally, compounds with similar structures have been studied for their antimicrobial properties, suggesting potential applications in pharmaceuticals or as preservatives in cosmetic formulations. The phenolic component may also contribute antioxidant activity, which is beneficial in protecting cells from oxidative stress.

The synthesis of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide typically involves the following steps:

  • Preparation of Dodecanoyl Chloride: Dodecanoic acid can be converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH}+\text{SOCl}_2\rightarrow \text{RCOCl}+\text{SO}_2+HCl
  • Formation of the Amide: The dodecanoyl chloride is then reacted with 11-amino-2-hydroxyphenol under controlled conditions (e.g., in the presence of a base like triethylamine) to form the desired amide.
  • Purification: The product can be purified using techniques such as recrystallization or column chromatography.

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide has several notable applications:

  • Surfactants: Utilized in detergents and cleaning products due to its ability to lower surface tension and improve wetting properties.
  • Cosmetics: Used as an emulsifier or stabilizer in creams and lotions, enhancing texture and stability.
  • Pharmaceuticals: Potentially serves as a drug delivery agent due to its amphiphilic nature, aiding in the solubilization of hydrophobic drugs.
  • Antimicrobial Agents: Explored for use in formulations aimed at inhibiting microbial growth.

Studies on N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide often focus on its interactions with biological membranes and other macromolecules:

  • Membrane Disruption: Research indicates that this compound can disrupt lipid bilayers, leading to increased permeability and potential cytotoxicity.
  • Protein Binding: Investigations into how this compound interacts with proteins reveal insights into its potential biological effects and mechanisms of action.
  • Antioxidant Activity: Interaction studies suggest that the phenolic component may scavenge free radicals, contributing to its protective effects against oxidative stress.

Several compounds share structural similarities with N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
DodecylamineLong dodecyl chain; primary amineStrong surfactant; used in emulsions
Nonylphenol ethoxylateNonyl chain; ethylene oxide unitsNonionic surfactant; widely used in detergents
OctadecylamineLonger alkane chain; primary amineHigher melting point; used in coatings
4-OctylphenolOctyl chain; phenolic structureAntioxidant properties; used in plastics

Uniqueness of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide stands out due to its combination of hydrophobic and hydrophilic components, providing versatile applications across various fields from cosmetics to pharmaceuticals. Its specific structural features allow for tailored interactions with biological systems that are not present in simpler analogs like dodecylamine or octadecylamine.

Molecular Architecture

The compound’s IUPAC name, N-dodecyl-11-(2-hydroxyphenoxy)undecanamide, reflects its three primary structural components:

  • A dodecyl group (C₁₂H₂₅) attached to the nitrogen atom of the amide moiety.
  • An undecanamide backbone (C₁₁H₂₂CONH) linking the dodecyl chain to a phenoxy group.
  • A 2-hydroxyphenoxy substituent (C₆H₄(OH)O) at the terminal position of the undecanamide chain.

The molecular formula is C₂₉H₅₁NO₃, with a calculated molecular weight of 461.7 g/mol. The SMILES notation (CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1O) illustrates the linear arrangement of these groups, emphasizing the compound’s amphiphilic nature.

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC₂₉H₅₁NO₃
Molecular weight461.7 g/mol
IUPAC nameN-dodecyl-11-(2-hydroxyphenoxy)undecanamide
InChIKeyWRXYSKRBOKCFQN-UHFFFAOYSA-N

Stereochemical Considerations

The absence of chiral centers in the molecule, as evidenced by its planar 2-hydroxyphenoxy group and linear alkyl chains, suggests no stereoisomeric variants. Conformational flexibility arises primarily from rotation around the C–O bonds in the phenoxy linker and the undecanamide backbone.

XLogP3

10.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

461.38689449 g/mol

Monoisotopic Mass

461.38689449 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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